molecular formula C12H21Cl2N3O2S B2837134 N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride CAS No. 1832497-73-0

N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride

Cat. No. B2837134
CAS RN: 1832497-73-0
M. Wt: 342.28
InChI Key: CMTPXPNLRZZXGB-UHFFFAOYSA-N
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Description

“N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride” is a chemical compound with the molecular formula C12H20ClN3O2S . It is a powder in physical form . The IUPAC name for this compound is 4-methyl-N-[2-(1-piperazinyl)ethyl]benzenesulfonamide dihydrochloride .


Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including structures similar to “N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride” is 1S/C13H21N3O2S.2ClH/c1-12-2-4-13(5-3-12)19(17,18)15-8-11-16-9-6-14-7-10-16;;/h2-5,14-15H,6-11H2,1H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride” is a powder at room temperature . It has a molecular weight of 356.32 .

Scientific Research Applications

Anticancer Activity

Piperazinylbenzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Specifically, compounds like 6d, 6e, and 6i demonstrated promising activity against cancer cells, making them potential candidates for further research .

Antifungal Properties

In the context of antifungal agents, researchers have explored substituted aryl piperazines containing the N-methyl-2-α-(chloro)piperazin-1-yl-ethyl benzimidazole nucleus. These compounds were evaluated for their antifungal activity against Candida albicans .

Antimicrobial Applications

Piperazinylbenzenesulfonamide derivatives have also shown antimicrobial potential. Their low surface polarity allows for intracellular incorporation into microbial cells, while the negative charge of microbial cell walls facilitates bonding with these compounds .

Anti-Tubercular Activity

Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Differentiating Agents in Leukemic Cells

Piperazine derivatives of butyric acid have been investigated as differentiating agents in human leukemic cells. These compounds hold promise for potential therapeutic applications .

Multitargeted Therapy

Considering the complexity of diseases, multitargeted therapies are gaining attention. Piperazinylbenzenesulfonamide derivatives could play a role in such approaches, addressing multiple pathways simultaneously .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S.2ClH/c16-18(17,12-4-2-1-3-5-12)14-8-11-15-9-6-13-7-10-15;;/h1-5,13-14H,6-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTPXPNLRZZXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNS(=O)(=O)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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